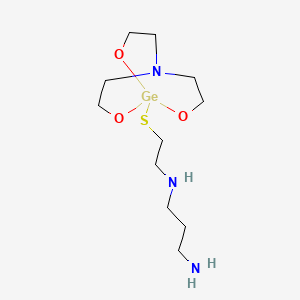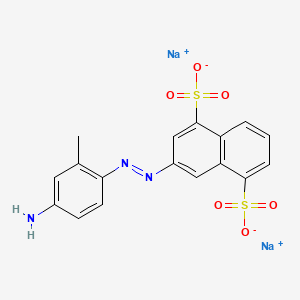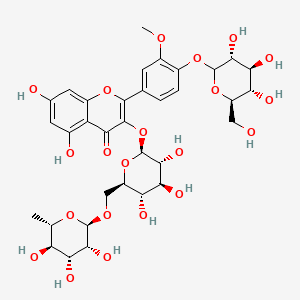
5,7-Dihydroxy-2-(3-methoxy-4-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,7-Dihydroxy-2-(3-methoxy-4-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and tetrahydropyran rings. Compounds with such structures are often found in natural products and can exhibit a variety of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of tetrahydropyran rings, and coupling reactions to assemble the final structure. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts like palladium for coupling reactions.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound.
Scientific Research Applications
This compound, given its complex structure and multiple hydroxyl groups, could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the synthesis of natural product analogs or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with multiple hydroxyl groups can interact with enzymes or receptors through hydrogen bonding and other interactions, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with multiple hydroxyl groups.
Rutin: A glycoside of quercetin with similar structural features.
Kaempferol: Another flavonoid with a similar hydroxylation pattern.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and tetrahydropyran rings, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
111393-97-6 |
|---|---|
Molecular Formula |
C34H42O21 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-13(37)6-12(36)7-16(19)51-30(31)11-3-4-14(15(5-11)48-2)52-33-28(46)25(43)21(39)17(8-35)53-33/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,29+,32+,33?,34-/m0/s1 |
InChI Key |
CIMIDTVULPXVNY-KPSGJBCCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




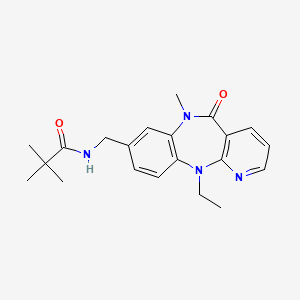
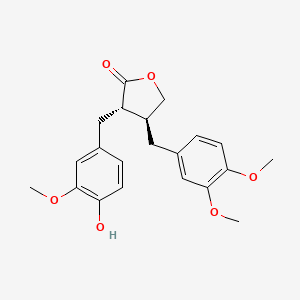
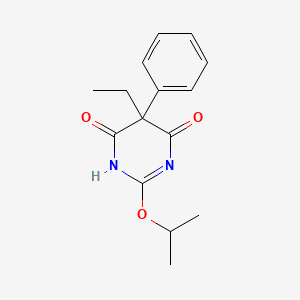
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)

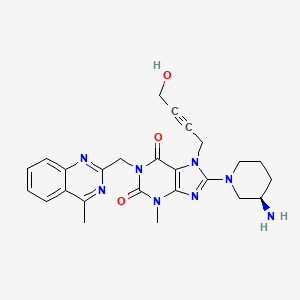


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
